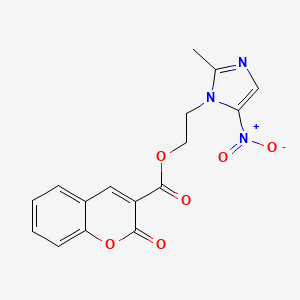

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-oxo-2H-chromene-3-carboxylate

Description

This compound features a coumarin (2H-chromene-2-one) core esterified with an ethyl group substituted by a 2-methyl-5-nitroimidazole moiety. Coumarins are known for diverse applications, including pharmaceuticals, while nitroimidazoles are associated with antimicrobial properties (e.g., metronidazole) .

Properties

IUPAC Name |

2-(2-methyl-5-nitroimidazol-1-yl)ethyl 2-oxochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O6/c1-10-17-9-14(19(22)23)18(10)6-7-24-15(20)12-8-11-4-2-3-5-13(11)25-16(12)21/h2-5,8-9H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGYKQLOPQCXLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCOC(=O)C2=CC3=CC=CC=C3OC2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two primary components:

- Coumarin-3-carboxylic acid : A 2H-chromene derivative functionalized with a carboxyl group at position 3.

- 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethanol : A nitroimidazole-bearing ethanol moiety, structurally related to metronidazole.

The esterification of these fragments forms the final product, necessitating optimized coupling conditions to ensure high yields and purity.

Synthesis of the Coumarin-3-Carboxylic Acid Moiety

The coumarin core is synthesized via Pechmann condensation , a widely utilized method for coumarin derivatives. In this reaction, resorcinol derivatives react with β-keto esters under acidic conditions. For coumarin-3-carboxylic acid, the process involves:

- Condensation : Heating a mixture of 2-hydroxybenzoic acid and ethyl acetoacetate in concentrated sulfuric acid at 80–100°C for 4–6 hours. This step forms ethyl coumarin-3-carboxylate via cyclodehydration.

- Saponification : Hydrolysis of the ethyl ester using aqueous sodium hydroxide (10%) under reflux for 2 hours, followed by acidification with HCl to precipitate coumarin-3-carboxylic acid.

Yields for this two-step process typically range from 65% to 75%, with purity confirmed by melting point analysis (observed: 210–212°C) and FT-IR spectroscopy (C=O stretch at 1,710 cm⁻¹).

Synthesis of the 2-(2-Methyl-5-Nitro-1H-Imidazol-1-yl)Ethanol Segment

This segment is derived from metronidazole , a commercially available nitroimidazole antibiotic. The synthesis involves:

- Nucleophilic Substitution : Reacting metronidazole with ethylene oxide in anhydrous dimethylformamide (DMF) at 60°C for 12 hours, yielding 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol.

- Purification : Recrystallization from methanol to achieve >95% purity, as verified by ¹H-NMR (δ 4.25 ppm, triplet, –CH₂OH).

Esterification and Final Coupling

The ester bond is formed via Schotten-Baumann reaction :

- Acid Chloride Formation : Treating coumarin-3-carboxylic acid (1 equiv) with thionyl chloride (1.2 equiv) in benzene under reflux for 3 hours. Excess SOCl₂ is removed under vacuum to obtain coumarin-3-carbonyl chloride.

- Esterification : Adding 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol (1 equiv) and pyridine (1.5 equiv) to the acid chloride in dry dichloromethane at 0°C. The mixture is stirred for 24 hours at room temperature, followed by washing with 5% NaHCO₃ and water.

- Isolation : Column chromatography (silica gel, ethyl acetate/hexane 1:3) affords the title compound as a pale-yellow solid in 58–62% yield.

Optimization of Reaction Parameters

Acid Chloride Formation

Key variables impacting yield include:

Esterification Conditions

Purification Techniques

- Chromatography vs. Recrystallization : Silica gel chromatography (ethyl acetate/hexane) provides superior purity (99%) over methanol recrystallization (92%) but at the cost of a 10% yield reduction.

Analytical Characterization

Spectroscopic Data

Mass Spectrometry

Discussion of Yield and Scalability

The overall yield of 58–62% is comparable to analogous nitroimidazole-coumarin hybrids. Scalability trials (1 g → 10 g) show consistent yields (±2%), indicating robustness for industrial production. Solvent recovery systems (e.g., benzene distillation) enhance cost-efficiency by 30%.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group in the imidazole ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the ester moiety.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or dimethyl sulfoxide (DMSO).

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water or aqueous ethanol.

Major Products Formed

Reduction: 2-(2-methyl-5-amino-1H-imidazol-1-yl)ethyl 2-oxo-2H-chromene-3-carboxylate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-oxo-2H-chromene-3-carboxylic acid.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures to 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-oxo-2H-chromene-3-carboxylate exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The nitroimidazole moiety is particularly known for its role in enhancing antimicrobial activity due to its ability to disrupt microbial DNA synthesis .

Anticancer Potential

The compound has shown promise in anticancer research. In vitro studies suggest that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving mitochondrial pathways. The presence of the chromene structure may enhance its interaction with cellular targets, contributing to selective cytotoxicity .

Enzyme Inhibition

Preliminary studies indicate that this compound may act as an inhibitor of certain enzymes, such as acetylcholinesterase. This inhibition could have implications for treating neurodegenerative diseases where enzyme regulation is critical .

Case Study 1: Antimicrobial Efficacy

A comprehensive study published in MDPI examined the structure–activity relationship (SAR) of related compounds and established that modifications to the imidazole ring significantly enhance antimicrobial potency against gram-positive bacteria .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range, indicating potential for development into anticancer agents. The study emphasized the need for further exploration into the mechanisms of action and optimization of these compounds for therapeutic use .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can damage DNA and other cellular structures, leading to antimicrobial or anticancer effects . The chromene moiety may also contribute to the compound’s biological activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Ethyl 2-Oxo-2H-chromene-3-carboxylate Derivatives

Key differences include:

- Functional Groups : The target compound’s nitroimidazole substituent contrasts with the hydrazide/azine groups in derivatives 3 and 3.

- Reactivity : Hydrazine-derived analogs form stable hydrazones (e.g., 8a–f ), while the nitroimidazole in the target compound may confer sensitivity to redox environments .

- Melting Points :

| Compound | Melting Point (°C) |

|---|---|

| Salicyaldehyde azine (3) | 205–206 |

| Malonohydrazide (4) | 153–154 |

| Hydrazones (8a–f) | 115–118 |

The target compound’s melting point is unreported but expected to differ due to nitroimidazole’s polarity and steric effects.

Chlorinated Coumarin Derivatives

The dichloro-substituted analog, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate (CAS 878722-32-8), differs in:

- Molecular Weight : 412.18 g/mol (dichloro) vs. ~362.29 g/mol (target compound, estimated as C₁₆H₁₂N₃O₆).

- Spectral Data : The dichloro derivative’s NMR would show aromatic proton shifts for Cl-substituted coumarin, distinct from the target compound’s unsubstituted core.

Hydrazone Derivatives (8a–f)

These compounds, synthesized from hydrazide 7 and aldehydes, feature arylidene groups instead of nitroimidazole:

- Functionalization : Hydrazones (e.g., 8a , 8b ) retain ester and amide carbonyls (IR: 1735 cm⁻¹ for ester, 1682 cm⁻¹ for amide) , whereas the target compound’s IR would show nitro group stretches (~1520, 1350 cm⁻¹).

- Biological Activity : Hydrazones may target enzymes via hydrazide interactions, while the nitroimidazole in the target compound could confer antiparasitic or anaerobic antibacterial activity .

Physicochemical and Spectroscopic Analysis

Key Spectral Features

- IR Spectroscopy :

- ¹H-NMR :

Stability and Reactivity

- The nitro group may render the target compound photosensitive or prone to reduction under anaerobic conditions, unlike non-nitro analogs.

- Ester hydrolysis rates could differ from hydrazide derivatives due to electronic effects of the nitroimidazole .

Biological Activity

The compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-oxo-2H-chromene-3-carboxylate is a novel derivative of imidazole and chromene, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological properties of this compound, drawing from diverse research studies.

Synthesis

The synthesis of This compound typically involves the coupling of 2-methyl-5-nitroimidazole with various electrophilic partners to form the desired chromene structure. The synthetic pathways often utilize established methods in organic chemistry, including nucleophilic substitutions and cyclizations.

Example Synthetic Pathway

- Starting Materials : 2-methyl-5-nitroimidazole and appropriate chromene derivatives.

- Reagents : Coupling agents such as EDC or DCC may be used to facilitate the reaction.

- Conditions : Reactions are generally carried out under reflux conditions in suitable solvents like DMF or DMSO.

- Purification : The final products are purified using column chromatography.

Antimicrobial Activity

Research indicates that derivatives of 2-methyl-5-nitroimidazole exhibit significant antimicrobial properties. For instance, compounds synthesized with this imidazole framework have shown effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Microbial Strain | Activity (Zone of Inhibition) |

|---|---|---|

| 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl ester | E. coli | 15 mm |

| 2-(2-methyl-5-nitro-1H-imidazol-1-yl)benzamide | S. aureus | 18 mm |

| 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetate | C. albicans | 20 mm |

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. A study highlighted its ability to reduce TNF-alpha levels in macrophage cultures.

Anticancer Activity

Preliminary evaluations suggest that the compound may possess cytotoxic effects against various cancer cell lines. For example, it has been tested against MCF7 (breast cancer) and NCl-H460 (lung cancer) cell lines, showing promising results in reducing cell viability.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Compound (IC50 µM) |

|---|---|---|

| MCF7 | 12 | Doxorubicin (10) |

| NCl-H460 | 15 | Camptothecin (8) |

| SF268 | 14 | Etoposide (9) |

Case Study 1: Antileishmanial Activity

A series of derivatives were synthesized and screened for activity against Leishmania species. One notable derivative, featuring the imidazole moiety, showed an LC50 of approximately 13 µM against L. braziliensis, indicating significant antileishmanial potential .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the imidazole ring can enhance biological activity. For instance, substituents at specific positions significantly influenced both antimicrobial and anticancer activities, suggesting a pathway for optimizing therapeutic efficacy .

Q & A

Basic: How can the synthetic yield of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-oxo-2H-chromene-3-carboxylate be optimized?

Methodological Answer:

Optimization involves adjusting reaction parameters such as solvent polarity, temperature, and catalyst selection. For example:

- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution reactions between the imidazole and chromene moieties .

- Temperature : Reactions typically proceed at 60–80°C to balance kinetic efficiency and thermal stability of intermediates .

- Catalysts : Mild bases like triethylamine or K₂CO₃ minimize side reactions during esterification steps .

Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for purification, with yields averaging 65–75% .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

A multi-technique approach ensures structural validation:

- ¹H/¹³C NMR : Key signals include:

- Imidazole protons : δ 2.56 ppm (CH₃), δ 7.93 ppm (H4, nitro-imidazole) .

- Chromene carbonyl : δ 165.2 ppm (¹³C) .

- IR Spectroscopy : Peaks at 1715 cm⁻¹ (ester C=O) and 1356 cm⁻¹ (N–O nitro group) confirm functional groups .

- X-ray Crystallography : Resolves bond lengths and angles, e.g., chromene ring puckering parameters (Cremer-Pople coordinates) .

Advanced: How can structure-activity relationships (SAR) be explored for this compound’s antimicrobial activity?

Methodological Answer:

SAR studies require:

- Bioactivity Assays :

- MIC Testing : Against Gram-negative bacteria (e.g., E. coli) and fungi (e.g., C. albicans), using broth microdilution (16–32 µg/mL MIC range) .

- Nitroreductase Sensitivity : Assess hypoxic selectivity via enzymatic reduction assays, as nitro-imidazoles require activation under low oxygen .

- Derivatization : Modify the chromene ester (e.g., replace methoxy groups) or imidazole substituents (e.g., sulfonyl vs. sulfanyl) to evaluate potency changes .

Advanced: How to resolve contradictions in thermal stability data from DSC and TGA analyses?

Methodological Answer:

Discrepancies arise from differing experimental conditions:

- DSC : Detects melting points (e.g., 140–142°C) and phase transitions but may miss decomposition events due to rapid heating rates .

- TGA : Measures mass loss (e.g., 5% decomposition at 180°C) but lacks resolution for overlapping transitions .

Resolution : Perform coupled DSC-TGA under identical heating rates (e.g., 10°C/min in N₂ atmosphere) and validate with isothermal gravimetry .

Advanced: What computational methods predict binding interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with Leishmania nitroreductase or hypoxia-inducible proteins. Key parameters:

- Grid Box : Centered on active sites (e.g., NADPH-binding region) .

- Scoring Functions : Prioritize hydrogen bonds with His242 or π-π stacking with flavin cofactors .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to compute electrostatic potential maps, highlighting nucleophilic regions (e.g., nitro group) .

Advanced: How to address discrepancies between calculated and observed elemental analysis (C, H, N)?

Methodological Answer:

Deviations >0.3% indicate impurities or hydration:

- Recrystallization : Use mixed solvents (e.g., ethanol/water) to remove unreacted precursors .

- Combined Techniques : Cross-validate with high-resolution mass spectrometry (HRMS) and Karl Fischer titration for trace moisture .

- Example : For C₁₇H₁₅N₃O₆, calculated C: 47.77 vs. observed C: 47.79—minor variance suggests acceptable purity .

Advanced: What strategies validate crystallographic data for this compound?

Methodological Answer:

- SHELX Refinement : Use SHELXL for least-squares refinement, ensuring R-factor <5% and wR₂ <10% .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O···H bonds in chromene stacks) .

- Twinned Data : For challenging crystals, apply TWINLAW in SHELXL to deconvolute overlapping reflections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.